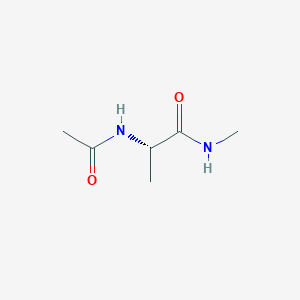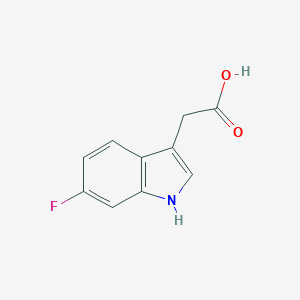
4-Fluoro-D-fenilalanina
Descripción general
Descripción
4-Fluoro-D-phenylalanine is an organic compound with the molecular formula C9H10FNO2. It is a derivative of the amino acid phenylalanine, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
4-Fluoro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptidomimetics and other complex organic molecules.
Medicine: Investigated for its potential as an enzyme inhibitor and therapeutic agent.
Mecanismo De Acción
Target of Action
4-Fluoro-D-phenylalanine is a fluorinated phenylalanine that has been used in various pharmaceutical applications . It has been shown to have considerable industrial and pharmaceutical applications, playing an important role as potential enzyme inhibitors as well as therapeutic agents .
Mode of Action
The mode of action of 4-Fluoro-D-phenylalanine is primarily through its interaction with its targets. The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This compound is a phenylalanine antagonist and may cause inhibition of protein synthesis .
Biochemical Pathways
4-Fluoro-D-phenylalanine is involved in the chemistry of peptides containing fluorinated phenylalanines . It modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Result of Action
The result of the action of 4-Fluoro-D-phenylalanine is primarily seen in its effects on the stability and activity of peptides in therapeutic vaccines and enzymes . It also has potential as a tracer for pancreas imaging with positron emission tomography .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is involved in the phenylpropanoid pathway for the synthesis of flavones .
Cellular Effects
High levels of 4-Fluoro-D-phenylalanine can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-D-phenylalanine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The direct formation of the C-F bond by fluorinase is the most effective and promising method .
Metabolic Pathways
4-Fluoro-D-phenylalanine is involved in the phenylpropanoid pathway for the synthesis of flavones It interacts with enzymes or cofactors in this pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-D-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to ensure selective fluorination .
Industrial Production Methods: Industrial production of 4-Fluoro-D-phenylalanine may involve more scalable processes, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The compound can be purified through recrystallization from aqueous ethanol to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorinated aromatic ring to a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated cyclohexane derivatives.
Substitution: Hydroxyl or amino-substituted phenylalanine derivatives.
Comparación Con Compuestos Similares
- 4-Fluoro-L-phenylalanine
- 3-Fluoro-D-phenylalanine
- 2-Fluoro-D-phenylalanine
- 4-Chloro-D-phenylalanine
Comparison: 4-Fluoro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the position of the fluorine atom on the aromatic ring. Compared to its L-form counterpart, it may exhibit different biological activities and metabolic pathways. The position of the fluorine atom also influences the compound’s reactivity and interaction with enzymes and proteins .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHHYOYVRVGJJY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18125-46-7 | |
| Record name | 4-Fluorophenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18125-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963G7O1PVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride](/img/structure/B556477.png)











